Enhanced Potency of 6-Fluoro vs. 5-Fluoro Substitution in Chromone-Derived P2Y6 Receptor Antagonists
In a series of 2H-chromene derivatives, the 6-fluoro substituted analog (compound 11) exhibited enhanced potency compared to the 5-fluoro substituted analog (compound 10) [1]. This demonstrates that for this pharmacophore, the 6-position is a privileged site for fluorine substitution to achieve higher target affinity [1].
| Evidence Dimension | P2Y6 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 6-Fluoro analog: IC50 in the 1-2 µM range |
| Comparator Or Baseline | 5-Fluoro analog: Reduced affinity |
| Quantified Difference | Enhanced potency for 6-fluoro substitution relative to 5-fluoro substitution |
| Conditions | In vitro calcium mobilization assay in 1321N1 astrocytoma cells expressing human P2Y6 receptor |
Why This Matters
This evidence highlights the superior activity of 6-fluoro substitution, supporting the selection of a 6-fluorochromone core like that in 3-bromo-6-fluorochromone for developing more potent lead compounds.
- [1] Jung, Y. H., et al. (2022). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Journal of Medicinal Chemistry, 65(17), 11658-11678. View Source
